Bisoprolol is a synthetic organic compound primarily utilized in scientific research for investigating cardiovascular physiology and pharmacology. It is classified as a β1-selective adrenergic receptor antagonist, also known as a β-blocker. [] These agents are characterized by their ability to selectively block the action of adrenaline and noradrenaline on β1-adrenergic receptors, which are predominantly found in the heart. [] This selective antagonism of β1-adrenergic receptors leads to a decrease in heart rate and contractility, ultimately resulting in a reduction in blood pressure. [] In scientific research, Bisoprolol serves as a valuable tool for studying the effects of β-adrenergic receptor blockade on various physiological processes and disease models.
Personalized Medicine: Investigating the influence of genetic variations on Bisoprolol's pharmacokinetics and pharmacodynamics to tailor its use for individual patients. []
Novel Therapeutic Applications: Exploring Bisoprolol's potential for treating other conditions beyond its established cardiovascular indications, such as pulmonary hypertension or certain types of cancer. [, , ]
Drug Delivery Systems: Developing novel formulations and delivery methods for Bisoprolol to enhance its efficacy and patient compliance, such as transdermal patches or sustained-release preparations. []
Combination Therapies: Further investigating the efficacy and safety of combining Bisoprolol with other pharmacological agents to optimize treatment outcomes in complex cardiovascular conditions. [, , , ]
Bisoprolol is classified as a beta-blocker, specifically targeting the beta-1 adrenergic receptors found predominantly in the heart. Its chemical designation is (2RS)-1-(4-(2-isopropoxyethoxy)phenyl)-3-(propan-2-ylamino)propan-2-ol, and it is often available in the form of its fumarate salt for improved solubility and bioavailability. The compound can be sourced from various pharmaceutical manufacturers and is included in essential medication lists due to its efficacy in treating cardiovascular diseases.
The synthesis of Bisoprolol involves several key steps, utilizing various chemical reactions to construct its complex structure. One notable method includes the reaction of oxazolidinone sulfonate with 4-hydroxybenzylaldehyde, leading to the formation of oxazolidinone benzaldehyde. This intermediate is then converted into oxazolidone benzyl alcohol, which subsequently reacts with isopropyl amine to yield Bisoprolol base .
Another synthesis route involves the reduction of 4-hydroxybenzaldehyde using sodium borohydride, followed by a series of purification steps including distillation and chromatography to isolate the final product . The processes typically yield high purity levels (>98%) through careful control of reaction conditions and purification methods.
The molecular formula of Bisoprolol is C18H31N2O4, with a molecular weight of 325.46 g/mol. Its structural representation highlights the presence of an isopropoxy group, a phenolic ring, and an amine group, which are crucial for its pharmacological activity. The compound exhibits stereoisomerism due to the presence of chiral centers, contributing to its selective action on beta-1 receptors.
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which confirm the arrangement of atoms within the molecule .
Bisoprolol undergoes various chemical reactions during its synthesis. Key reactions include:
These reactions are optimized to minimize by-products and enhance yield through controlled conditions such as temperature and pH adjustments .
Bisoprolol functions primarily by blocking beta-1 adrenergic receptors located in cardiac tissues. This blockade leads to:
Clinical studies have demonstrated that Bisoprolol effectively improves outcomes in patients with heart failure by enhancing exercise tolerance and reducing hospitalizations due to cardiovascular events.
Bisoprolol exhibits several notable physical and chemical properties:
Thermal analysis techniques such as differential scanning calorimetry reveal stability characteristics that are crucial for formulation development.
Bisoprolol has significant applications within clinical pharmacology:
Research continues into additional therapeutic uses, including potential applications in anxiety disorders due to its physiological effects on heart rate modulation .
Bisoprolol is a highly cardioselective competitive antagonist that preferentially binds β1-adrenergic receptors (β1-ARs) over β2-ARs. Its selectivity ratio ranges from 11:1 to 15:1, significantly exceeding that of atenolol or metoprolol [8] [9]. This selectivity arises from bisoprolol's optimized molecular structure, which exhibits slow dissociation kinetics from β1-ARs (dissociation half-life ≈50 min) compared to β2-ARs (≈1 min) [8]. Computational modeling reveals that bisoprolol's hydrophobic side chains form stable interactions with transmembrane domains 3, 5, and 6 of the β1-AR, while its protonated amine group anchors to Asp121 in transmembrane domain 3 [8]. Unlike non-selective β-blockers (e.g., propranolol), bisoprolol minimally interacts with β2-ARs in bronchial smooth muscle at therapeutic doses (<20 mg/day), reducing risks of bronchoconstriction [1] [9].
Table 1: β1-Adrenergic Receptor Selectivity Profile of Bisoprolol
Parameter | Value | Reference Compound (Atenolol) |
---|---|---|
β1:β2 Selectivity Ratio | 11–15:1 | 4.5:1 |
β1-AR Dissociation t₁/₂ | 50 min | 15 min |
β1-AR Affinity (Ki) | 3.5 nM | 0.8 μM |
Membrane Partition (logD) | 1.87–2.2 | 0.16 |
Bisoprolol exerts potent negative chronotropic and inotropic effects by blocking catecholamine binding at cardiac β1-ARs. At 10 mg, it reduces resting heart rate by 8–12 bpm and peak exercise tachycardia by 25–30% within 2–4 hours, persisting for 24 hours [4] [10]. Cardiac output decreases by 15–20% due to reduced contractility, without significant changes in stroke volume or right atrial pressure [10]. Simultaneously, bisoprolol inhibits β1-ARs in renal juxtaglomerular cells, suppressing renin release by 65% and reducing angiotensin II/aldosterone activity [1] [9]. This dual cardiorenal action lowers systolic/diastolic blood pressure by 10–14/7–11 mmHg in hypertensive patients [10].
Table 2: Key Pharmacodynamic Effects of Bisoprolol
Effect Type | Magnitude | Time to Peak Effect |
---|---|---|
Heart Rate Reduction | 8–12 bpm (rest) | 2–4 hours |
Exercise Tachycardia | 25–30% inhibition | 1–4 hours |
Renin Secretion | 65% suppression | 3–6 hours |
Systolic BP Reduction | 10–14 mmHg | 24 hours (steady-state) |
Bisoprolol demonstrates near-complete (>90%) oral absorption with 80–90% bioavailability due to minimal first-pass metabolism [1] [6]. Peak plasma concentrations (Cₘₐₓ) of 36–52 ng/mL occur 2–4 hours post-dose, unaffected by food intake [2] [5]. The drug follows linear kinetics across 2.5–100 mg doses [6].
Elimination occurs via balanced renal (50%) and hepatic (50%) pathways. Hepatic metabolism primarily involves CYP3A4 (95%) and minimally CYP2D6 (<5%), generating inactive metabolites via oxidative O-dealkylation and hydroxylation [5] [6]. Renal excretion clears 50% as unchanged drug through tubular secretion [1] [10]. The elimination half-life (t₁/₂) is 10–12 hours in healthy subjects, extending to 18.5 hours in renal impairment (CrCl <40 mL/min) and 8–22 hours in hepatic cirrhosis [3] [6] [10].
Table 3: Pharmacokinetic Parameters of Bisoprolol
Parameter | Healthy Subjects | Renal Impairment | Hepatic Impairment |
---|---|---|---|
Bioavailability | 80–90% | Unchanged | Unchanged |
Tₘₐₓ (h) | 2–4 | 3–5 | 4–6 |
Vd (L/kg) | 3.5 | 3.5–4.0 | 3.0–3.8 |
t₁/₂ (h) | 10–12 | 18.5 | 8–22 |
Cl (L/h) | 14.2 | 7.8 | 9.1 |
Bisoprolol exhibits moderate plasma protein binding (30–35%), primarily to albumin, leaving 65–70% unbound for tissue distribution [5] [9]. Its balanced lipophilicity (logD 1.87–2.2) and hydrophilicity facilitate widespread distribution, with a volume of distribution (Vd) of 3.5 L/kg [9] [10]. The highest tissue concentrations occur in the heart, liver, lungs, and kidneys, correlating with β1-AR density [3] [9].
Physiologically based pharmacokinetic (PBPK) modeling shows bisoprolol's tissue-to-plasma partition coefficients (Kp) are perfusion-limited. Key Kp values include:
Bisoprolol crosses the blood-brain barrier minimally (brain Kp = 0.3), reducing neuropsychiatric side effects [9] [10]. Its erythrocyte-to-plasma partition coefficient is 0.6, unaffected by hematocrit variations [3].
Table 4: Tissue Partitioning Characteristics of Bisoprolol
Tissue | Partition Coefficient (Kp) | Relative to Plasma Concentration |
---|---|---|
Heart | 1.8–2.2 | 80–120% higher |
Liver | 3.0–3.5 | 200–250% higher |
Kidney | 2.5–3.0 | 150–200% higher |
Brain | 0.3 | 70% lower |
Muscle | 0.8–1.0 | Comparable |
Bisoprolol metabolism primarily depends on CYP3A4 (95%), with minor CYP2D6 involvement (5%) [5] [6]. This metabolic profile confers resilience against pharmacogenetic variations (e.g., CYP2D6 poor metabolizers show no kinetic differences) and drug interactions [6]. However, potent CYP3A4 inhibitors/inducers significantly alter bisoprolol exposure:
Bisoprolol itself does not inhibit or induce CYP enzymes, minimizing its influence on co-administered drugs [5] [10]. The absence of active metabolites further reduces interaction risks [1] [6].
Table 5: Clinically Relevant Metabolic Interactions of Bisoprolol
Interacting Agent | Mechanism | Effect on Bisoprolol | Clinical Recommendation |
---|---|---|---|
Ketoconazole | CYP3A4 inhibition | ↑ AUC 40%, ↑ Cₘₐₓ 60% | Monitor for bradycardia |
Rifampicin | CYP3A4 induction | ↓ AUC 30%, ↓ Cₘₐₓ 25% | Consider dose adjustment |
Cimetidine | Non-specific CYP inhibition | No significant change | Not required |
Digoxin | P-gp modulation | No kinetic interaction | Monitor digoxin levels |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7